
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
Übersicht
Beschreibung
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is a hydrazine derivative with the molecular formula C7H5Cl2F3N2 and a molecular weight of 245.03 g/mol . This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a phenyl ring, along with a hydrazine functional group. It is a colorless solid with a melting point of 58-60°C .
Wirkmechanismus
Target of Action
It’s known that hydrazine derivatives often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is a hydrazine derivative. It reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one . This suggests that the compound may act by forming covalent bonds with its targets, thereby modifying their structure and function .
Biochemical Pathways
It’s known that hydrazine derivatives can interfere with various biochemical pathways, often leading to the inhibition or activation of certain enzymes .
Pharmacokinetics
Like other hydrazine derivatives, it’s likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Given its chemical structure and known reactions, it’s likely to modify the function of its targets, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its reactivity may be affected by the pH of the environment, and its stability could be influenced by temperature .
Biochemische Analyse
Biochemical Properties
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine plays a significant role in biochemical reactions due to its hydrazine functional group. This compound can interact with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it has been used in the synthesis of N-(2,6-dichloro-4-trifluoromethyl)phenyl-N’-(1-phenylethylidene)hydrazines . The interactions of this compound with biomolecules are primarily driven by its ability to form hydrogen bonds and engage in nucleophilic substitution reactions. These interactions can lead to the modification of enzyme activity and protein function, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . The presence of chloro and trifluoromethyl groups in its structure allows it to interact with cellular membranes and proteins, potentially altering membrane fluidity and protein conformation. These changes can lead to disruptions in normal cellular functions and may induce cytotoxic effects in certain cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions . This binding often involves hydrogen bonding and van der Waals interactions, which stabilize the enzyme-substrate complex. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, thereby modulating cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in laboratory settings. This compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Over time, its effects on cellular functions may diminish due to degradation products that are less active or inactive. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative cytotoxic effects, particularly in in vitro cell cultures . These effects are often associated with oxidative stress and mitochondrial dysfunction.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its reactivity and potential to generate reactive oxygen species . Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown into various metabolites . These metabolites can further interact with cellular components, potentially leading to secondary biochemical effects. The compound’s interaction with cofactors such as NADH and FADH2 can influence metabolic flux and alter the levels of key metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can diffuse across cellular membranes and may be transported by specific carrier proteins . Once inside the cell, it can localize to various organelles, including the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . The distribution of this compound within tissues is also affected by its affinity for different cellular components, leading to variable accumulation in different tissue types.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and interactions with targeting signals . For example, it may be directed to the mitochondria, where it can influence mitochondrial function and induce oxidative stress . The localization of this compound to the endoplasmic reticulum can also affect protein folding and secretion processes, further highlighting its diverse biochemical roles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine can be synthesized through the reaction of 3,4,5-trichloro-4-trifluoromethylbenzene with hydrazine hydrate in the presence of pyridine. The reaction is typically carried out at a temperature of 115-120°C for 48 hours under reflux conditions . After the reaction, the mixture is cooled, and the product is extracted using dichloromethane. The organic layer is dried over magnesium sulfate, and the solvent is removed under reduced pressure to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine undergoes various chemical reactions, including:
Substitution Reactions: The hydrazine group can participate in nucleophilic substitution reactions.
Condensation Reactions: It reacts with carbonyl compounds to form hydrazones and related derivatives.
Common Reagents and Conditions
Ethyl Acetoacetate: Reacts with this compound to form 1-(2,6-dichloro-4-(trifluoromethyl
Eigenschaften
IUPAC Name |
[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F3N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOWOHMZNWQLFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350838 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86398-94-9 | |
| Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86398-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method described in the research paper?
A1: The research paper [] details a novel process for preparing 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine. The significance lies in using a mixture of 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene and 1,2-dichloro-3-fluoro-5-trifluoromethylbenzene as starting materials. This approach offers a potentially more efficient and cost-effective route compared to using a single, purified isomer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
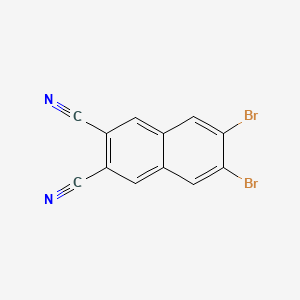
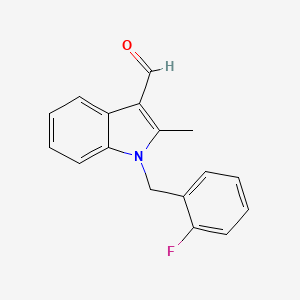
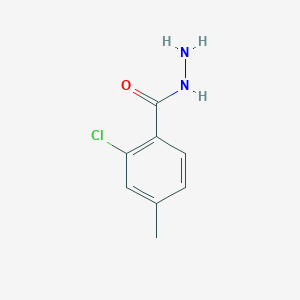
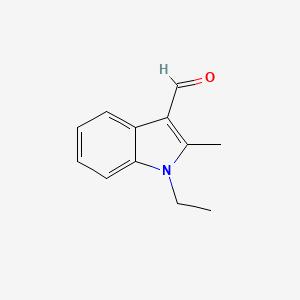
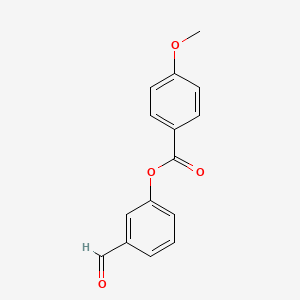
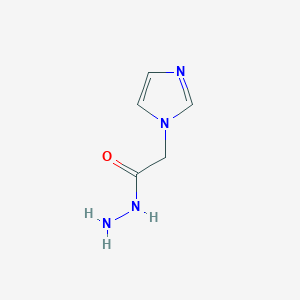
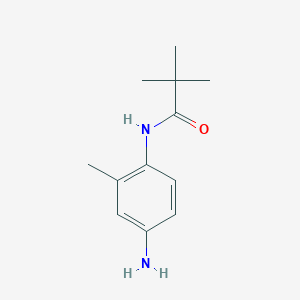
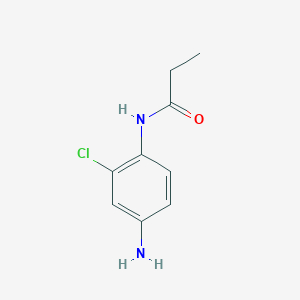
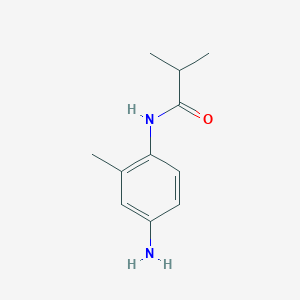
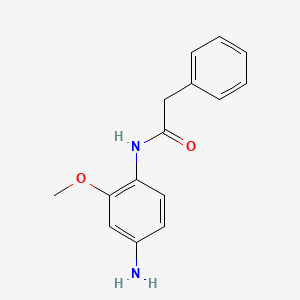
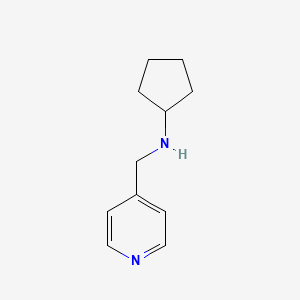
![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1298511.png)
![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)
![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)
